1-(5-(3-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
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Overview
Description
1-(5-(3-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine is a synthetic organic compound that features a complex molecular structure. It contains a fluorophenyl group, a pyridinylsulfonyl group, and a pyrrolyl group, making it a compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-(3-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine typically involves multi-step organic reactions. Common synthetic routes may include:
Step 1: Formation of the pyrrolyl core through cyclization reactions.
Step 2: Introduction of the fluorophenyl group via electrophilic aromatic substitution.
Step 3: Attachment of the pyridinylsulfonyl group through sulfonation reactions.
Step 4: Methylation of the amine group using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(5-(3-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group or the pyrrolyl ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, such as enzyme inhibition or receptor binding.
Medicine: Explored for therapeutic potential in treating diseases or conditions.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-(3-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
Pathway Involvement: Affecting biochemical pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-(3-Chlorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
- 1-(5-(3-Bromophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine
Comparison
Compared to its analogs, 1-(5-(3-Fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl)-N-methylmethanamine may exhibit unique properties due to the presence of the fluorine atom, which can influence its reactivity, biological activity, and physicochemical properties.
Properties
Molecular Formula |
C17H16FN3O2S |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
1-[5-(3-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine |
InChI |
InChI=1S/C17H16FN3O2S/c1-19-10-13-8-17(14-4-2-5-15(18)9-14)21(12-13)24(22,23)16-6-3-7-20-11-16/h2-9,11-12,19H,10H2,1H3 |
InChI Key |
FYYROBNSBLRHJY-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC(=CC=C2)F)S(=O)(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
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